N-tert-butyl-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-tert-butyl-4-phenylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carboxamide group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-phenylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 4-phenylpiperazine-1-carboxylic acid. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: N-tert-butyl-4-phenylpiperazine-1-amine.
Substitution: Substituted piperazine derivatives with new functional groups replacing the tert-butyl or phenyl groups.
Scientific Research Applications
N-tert-butyl-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interactions of piperazine derivatives with biological targets such as receptors and enzymes.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
N-tert-butyl-4-phenylpiperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
4-Phenylpiperazine-1-carboxamide: Lacks the tert-butyl group, resulting in different chemical and biological properties.
N-tert-butylpiperazine-1-carboxamide: Lacks the phenyl group, leading to variations in its interactions with molecular targets.
N-tert-butyl-4-methylpiperazine-1-carboxamide: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)16-14(19)18-11-9-17(10-12-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMDFYAENVLPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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